Meta-Regiochemistry: Computed LogP Differentiation of the 1,3-Disubstitution Pattern versus the α-Branched Isomer
The meta-(1,3) substitution pattern of Benzene, 1-ethyl-3-(2-phenylethyl)- yields a computed octanol–water partition coefficient (LogP) of 4.03420, which is 0.3666 units lower than the LogP of 4.40080 reported for its α-branched positional isomer, 1-ethyl-3-(1-phenylethyl)benzene (CAS 18908-71-9). The lower LogP indicates reduced lipophilicity for the target compound, attributable to the linear ethylene bridge versus the α-methyl-branched linker in the comparator . In chromatographic method development or liquid–liquid extraction protocols, this LogP difference translates to measurably different retention times and partition ratios, making the two isomers non-interchangeable without re-validation.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.03420 |
| Comparator Or Baseline | 1-ethyl-3-(1-phenylethyl)benzene (CAS 18908-71-9): LogP = 4.40080 |
| Quantified Difference | ΔLogP = –0.3666 (target lower by ~8.3%) |
| Conditions | Computed values; source databases Chemsrc (2024). Experimental LogP data are not available for either compound. |
Why This Matters
A LogP difference of >0.3 units is sufficient to alter chromatographic retention (reversed-phase HPLC) and environmental partitioning predictions, so procurement of the correct regioisomer directly impacts analytical method validity.
